1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride - 1219957-39-7

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Catalog Number: EVT-1816650
CAS Number: 1219957-39-7
Molecular Formula: C9H20Cl2N2O
Molecular Weight: 243.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Substituted-3-pyrrolidinyl)-4-quinolinecarboxamides

  • Compound Description: This group of compounds represents a class of chemical structures characterized by a quinoline ring system linked to a pyrrolidine ring through a carboxamide group. Specific substituents on the pyrrolidinyl nitrogen are not specified in the patent abstract, but the title mentions "1-SUBSTITUTED-3-PYRROLIDINYL," suggesting various substitutions at that position. [] The patent focuses on the synthesis and potential pharmaceutical applications of these compounds, although specific biological activities are not disclosed in the abstract. []
  • Relevance: These compounds share a core structural motif with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride: the presence of a substituted pyrrolidine ring. [] The difference lies in the absence of the piperidinol moiety and the presence of the quinolinecarboxamide group in these compounds. []

1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol (NNC05-2090)

  • Compound Description: NNC05-2090 is a betaine/GABA transporter (BGT-1) inhibitor with demonstrated antiallodynic action in a mouse model of sciatic nerve ligation. [] Beyond its interaction with BGT-1, NNC05-2090 also inhibits serotonin, noradrenaline, and dopamine transporters, exhibiting IC50 values of 5.29, 7.91, and 4.08 μM, respectively. []
  • Compound Description: NHPPC is a potential type 5 phosphodiesterase (PDE5) inhibitor, investigated for its potential in treating erectile dysfunction. [] It displays high plasma protein binding in rats, dogs, and humans, along with notable metabolic stability in liver microsomes across these species. [] NHPPC demonstrates minimal inhibitory effects on major CYP450 enzymes and lacks significant induction potential on CYP1A2 and CYP3A4. [] Pharmacokinetic studies in rats and dogs reveal favorable absorption and bioavailability. []
  • Relevance: NHPPC shares the pyrrolidine ring system with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, although the substitution pattern and the overall structure differ considerably. [] NHPPC incorporates a pyrimidine carboxamide moiety, a pyridylmethyl group, and a substituted benzylamino group. []

YM-09151-1 (N-[(2RS,3SR)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride)

  • Compound Description: YM-09151-1 is a neuroleptic drug exhibiting antipsychotic activity. [] Its crystal structure reveals a disordered pyrrolidine ring and a benzyl group, with four distinct conformers observed. [] An intramolecular hydrogen bond exists between the amide nitrogen and the methoxy oxygen. [] Notably, YM-09151-1 differs structurally from YM-09151-2, its diastereoisomer, particularly around the tertiary nitrogen atom and in the overall conformation. []

1-[1-(4-methoxyphenyl)(cyclohexyl)]4-piperidinol (Methoxy-PCP)

  • Compound Description: This novel piperidine derivative acts as an NMDA receptor antagonist and demonstrates anticonvulsant effects in a PTZ-induced kindling model in mice. [] Its anticonvulsant activity is notably stronger than phencyclidine (PCP), particularly in reducing the duration of seizure phase 5. [] The conformational changes in this compound, compared to PCP, might contribute to its enhanced NMDA receptor blockade. []

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

  • Compound Description: YM-43611 displays high affinity for dopamine D3 and D4 receptors with Ki values of 21 and 2.1 nM, respectively, showcasing a 110-fold D4 selectivity and a 10-fold D3 preference over D2 receptors. [] This selectivity profile suggests its potential as an antipsychotic agent with reduced extrapyramidal side effects. [] Preclinical studies demonstrate its potent antipsychotic activity, as evidenced by its ability to inhibit apomorphine-induced climbing behavior in mice (ED50 = 0.32 mg/kg s.c.). []
  • Relevance: YM-43611 shares the (S)-1-benzyl-3-pyrrolidinyl structural motif with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] The key difference lies in the absence of the piperidinol moiety and the presence of a substituted benzamide group in YM-43611. []

1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

  • Compound Description: YM-09730 is a potent calcium antagonist. Four enantiomers of this compound (3a-d) were synthesized and evaluated for their [3H]nitrendipine binding affinity and coronary vasodilating activity. [] The most potent enantiomer, 3a, with the longest duration of action was determined to have the (S,S) configuration. [] The study highlights the importance of stereochemistry in the pharmacological activity of this class of compounds. []

1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium (PZ(+))

  • Compound Description: PZ(+) forms a stable inclusion complex with α,α',δ,δ'-tetramethyl-cucurbit[6]uril (TMeQ[6]) both in solution and solid state. [] The complexation is driven by ion-dipole interactions in solution and further stabilized by hydrogen bonding in the solid state. [] The study emphasizes the role of non-covalent interactions in supramolecular chemistry and potential applications in drug delivery. []
  • Relevance: Although PZ(+) lacks the pyrrolidine ring of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, both compounds feature a six-membered nitrogen-containing heterocycle. [] PZ(+) incorporates a piperazine ring substituted with chlorophenyl and chloropropyl groups. [] This comparison highlights the variability in ring systems within this family of compounds. []

(2′S,3′S,4′R)-2′-Carboxy-4′-(2-diazo-1-oxo-3,3,3-trifluoropropyl)-3′-pyrrolidinyl acetate (DZKA)

  • Compound Description: DZKA acts as a photolabile trifluoromethyldiazoketone derivative of kainate (KA). [] It exhibits preferential blockade of [3H]KA binding with an IC50 of 0.63 μM and shows weak agonist activity at KA receptors in HEK293 cells expressing human GluR6. [] Importantly, DZKA demonstrates selective and irreversible inhibition of high-affinity [3H]KA binding upon UV irradiation, suggesting its potential as a photoaffinity ligand for investigating KA receptor structure and function. []

m-(1-methyl-3-propyl-3-pyrrolidinyl)phenol (CI-572)

  • Relevance: CI-572 shares the substituted pyrrolidine ring with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, specifically a 1-methyl-3-propyl-3-pyrrolidinyl group. [] It lacks the piperidinol moiety and instead features a meta-substituted phenol ring. []

(3S)-1-benzyl-3-pyrrolidinyl methyl (4S)-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride (YM-09730-5)

  • Compound Description: YM-09730-5, a potent and long-acting calcium antagonist, has been radiolabeled with carbon-14 and deuterium for metabolic and pharmacokinetic studies. [] The labeled compounds were synthesized using either a cyclizing Michael addition or a modified Hantzsch reaction, highlighting the versatility of synthetic approaches for these molecules. []

N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-08050)

  • Compound Description: YM-08050 demonstrates potent central dopaminergic blocking activity, surpassing the potency of haloperidol and chlorpromazine in various behavioral tests in animals. [] It effectively inhibits apomorphine and methamphetamine-induced stereotyped behavior, conditioned avoidance response, and open field behavior. [] Notably, YM-08050 exhibits a lower propensity to induce catalepsy compared to the reference drugs, suggesting a potentially wider therapeutic window. []

3-(thiophen-2-yl-carbonyl)-4-(thiophen-2-yl)-1-isopropyl-4-piperidinol

  • Compound Description: This compound exhibits a distinct crystal structure, characterized by specific bond lengths and angles, determined through X-ray crystallographic analysis. [] While the specific biological activities are not detailed in the provided abstract, the presence of the piperidine ring system and specific substituents suggests potential pharmacological relevance. []
  • Relevance: Although lacking a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] Notably, it features two thiophene rings, one attached directly to the piperidine ring and the other through a carbonyl group, highlighting the structural diversity within this class. []

N-(3-Pyrrolidinyl)benzamide Derivatives

  • Compound Description: This broad category encompasses a range of compounds characterized by a benzamide group linked to a pyrrolidine ring through the nitrogen atom. [] Substituents on the benzamide and the pyrrolidine rings vary, influencing their binding affinity for dopamine D3 and D4 receptors. [] The patent highlights the potential of these compounds as antipsychotic agents with fewer extrapyramidal side effects, emphasizing the structure-activity relationships within this chemical class. []
  • Relevance: These compounds share the core pyrrolidinyl benzamide structure with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, albeit lacking the piperidinol moiety. [] The variable substituents on both the benzamide and pyrrolidine rings in these derivatives provide insights into the structure-activity relationships related to dopamine receptor affinity and selectivity. []

4-(1-cyclohexylvaleroyl-4-piperidyl)-1H-imidazole

  • Compound Description: This compound is an example within a patent claiming new histamine H3-receptor antagonists. [] The specific biological activity of this particular compound is not detailed, but the patent highlights the potential therapeutic use of these antagonists for various conditions. []
  • Relevance: While lacking a pyrrolidine ring, this compound features a 4-piperidinyl group, similar to 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] This piperidine ring is substituted with a 1-cyclohexylvaleroyl group and connected to an imidazole ring, showcasing the structural variations possible within this family of compounds. []

4-(3-buten-1-ynyl)-1,2,5-trimethyl-4-piperidinol

  • Compound Description: This compound and its individual stereoisomers have been studied for their reactivity in radical polymerization. [, ] Spatial orientation of the reactive centers significantly influences their polymerization kinetics. [] The polymerization occurs specifically through the double bond of the 3-buten-1-ynyl group. [] This compound also forms a polyampholyte when copolymerized with acrylic acid, exhibiting specific interactions with anionic and cationic surfactants. []
  • Relevance: Although it lacks a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [, ] It features a 3-buten-1-ynyl group attached to the piperidine ring, highlighting the diversity in substituents possible. [, ]

1-(4-Nitrophenyl)-4-piperidinol

  • Compound Description: This compound is a non-linear optical chromophore. [] Its crystal structure analysis reveals a chair conformation for the piperidinol ring and near coplanarity between the nitrophenyl and the C-N-C fragment of the piperidinol moiety. [] Intermolecular hydrogen bonding involving the hydroxy and nitro groups contributes to its molecular packing. []
  • Relevance: While lacking a pyrrolidine ring, 1-(4-Nitrophenyl)-4-piperidinol possesses the 4-piperidinol moiety present in 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] This structural similarity highlights the importance of the piperidinol group in various chemical contexts. []

(2S,2'S) N,N'-dimethyl-N,N'-bis[1-(3',4',5'-trimethylbenzoyloxy)-butyl-2]ethylenediamine dihydrochloride (M-71)

  • Compound Description: M-71 was tested for teratogenic and embryotoxic effects in rats, golden hamsters, and rabbits. [] It showed no such activities even at relatively high doses (up to 1/10 of the mouse LD50). [] Interestingly, M-71 demonstrated a positive effect on fetal development in rats and hamsters, as evidenced by increased body weight and length. []
  • Relevance: Although structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, M-71 shares a commonality: the presence of a dihydrochloride salt form. [] This similarity highlights the importance of salt forms in drug development, particularly for solubility and pharmacokinetic properties. []

4-acetyl-4-(3-chlorophenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride (S1)

  • Compound Description: S1 displays analgesic and spasmalytic properties. [] The compound's effects on the central nervous system, cardiovascular system, and isolated organs were investigated in experimental animals. [] Acute toxicity studies were also conducted to assess its safety profile. []
  • Relevance: Despite lacking a pyrrolidine ring, S1 shares the piperidine dihydrochloride structure with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] S1 features an acetyl group, a chlorophenyl group, and a dimethylaminopropyl group attached to the piperidine ring. []

4-propionyl-4-(3-chlorophenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride (S6)

  • Compound Description: S6, structurally similar to S1 but with a propionyl group instead of an acetyl group, was also investigated for its pharmacological properties. [] The study focused on both its central and peripheral actions. []
  • Relevance: Like 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, S6 incorporates a piperidine ring and exists as a dihydrochloride salt. [] It differs in its substituents, featuring a propionyl group, a chlorophenyl group, and a dimethylaminopropyl group on the piperidine ring. []

4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride (S8)

  • Compound Description: Similar in structure to S6 but with the chlorine atom at the para position of the phenyl ring, S8 exhibits analgesic, anti-inflammatory, and spasmolytic properties. [] In the hot plate test, it showed a better therapeutic index than pethidine. [] The study highlights the impact of subtle structural changes on pharmacological activity. []
  • Relevance: S8, like 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, contains a piperidine ring and exists as a dihydrochloride salt. [] It differs in its substituents, featuring a propionyl group, a 4-chlorophenyl group, and a dimethylaminopropyl group on the piperidine ring. []

[1S-[1α,2β,3β,4α(S*)]]-4-[[3-amino-4-[[1-(3-chloro-2-thienylmethyl)propyl]amino]-2-pyridinyl]amino]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

  • Compound Description: This compound and its synthetic intermediates are the subject of a patent focused on their preparation methods. [] While specific biological activities are not mentioned, the patent suggests potential pharmaceutical applications for this compound. []
  • Relevance: Though structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, this compound is noteworthy due to its shared use of a dihydrochloride salt form. [] This shared characteristic emphasizes the relevance of salt formation in drug development, influencing factors such as solubility, stability, and bioavailability. []

3-Hydroxy-1-(3-imidazolylpropyl)-2-methyl-4-pyridinone dihydrochloride dihydrate

  • Compound Description: This compound's crystal structure has been elucidated, with a particular focus on the effects of protonating the ketonic oxygen on bond distances within the hydroxypyridinone moiety. [] The study compares these bond distances with those in related compounds, including 3-hydroxy-1,2-dimethyl-4-pyridinone hydrochloride monohydrate, its hydrobromide monohydrate counterpart, and the parent 3-hydroxy-1,2-dimethyl-4-pyridinone. []
  • Relevance: While lacking a pyrrolidine or piperidine ring, this compound shares a commonality with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride: its existence as a dihydrochloride salt. [] This similarity emphasizes the significance of salt forms in modulating the physicochemical properties of pharmaceutical compounds. []

(+)-1,4-Dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (Voreloxin)

  • Compound Description: Voreloxin is a novel replication-dependent DNA-damaging agent under investigation for treating platinum-resistant ovarian cancer and acute myeloid leukemia. [] It exhibits minimal metabolism by cytochrome P450 (P450) and UDP glucuronosyltransferase (UGT) enzymes. [] In vivo studies confirm the excretion of largely unchanged voreloxin, consistent with its slow metabolic rate. []

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (SA-4503)

  • Compound Description: SA-4503, a sigma-1 receptor (Sig-1R) agonist, has shown antidepressant-like effects in olfactory bulbectomized (OB) rats, a model of depression. [, ] Its repeated administration alleviates behavioral deficits in OB rats, particularly those resembling psychomotor agitation, loss of interest, and cognitive dysfunction. [] SA-4503 also reverses the decrease in NMDA receptor subunit NR1 protein expression in brain regions associated with depression. []
  • Relevance: Although SA-4503 lacks the pyrrolidine ring of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, both compounds feature a six-membered nitrogen-containing heterocycle. [, ] SA-4503 incorporates a piperazine ring with dimethoxyphenethyl and phenylpropyl substituents. [, ] This comparison highlights the presence of different heterocycles within this family of compounds. [, ]

trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide (PD117302)

  • Compound Description: PD117302 serves as a prototype for developing highly selective kappa-opioid analgesics. [] Its structure has been modified regio- and stereoselectively at the C-4 and C-5 positions of the cyclohexyl ring with methyl ether and spirotetrahydrofuran groups to optimize mu/kappa-receptor selectivity. [] These modifications led to the development of compounds like (-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (21), which exhibits exceptional kappa opioid receptor affinity and selectivity, surpassing the potency of morphine and U-62066 in analgesic assays. []
  • Relevance: PD117302 and its derivatives, while lacking the piperidinol ring, share the substituted pyrrolidine ring system with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] PD117302 incorporates a cyclohexyl ring linked to the pyrrolidine, further substituted with a benzo[b]thiophene-4-acetamide group. [] The modifications explored in this series highlight the impact of stereochemistry and substituent effects on opioid receptor selectivity and analgesic activity. []
  • Compound Description: This series of compounds, encompassing various 6-fluoroquinolone and 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, were synthesized and evaluated for their antimicrobial activity. [] The study investigated the impact of stereochemistry at the pyrrolidine ring, different substituents on the aryl or cyclopropyl groups, and the quinolone/naphthyridone core on antimicrobial potency. [] Results revealed that bulky, lipophilic substituents and substitutions at specific positions on the aryl ring negatively affect activity, particularly against Enterobacteriaceae, suggesting potential interactions with permeability or transport mechanisms. []

Bis(3-aryl-3-oxo-propyl)ethylamine Hydrochlorides and 4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinol Hydrochlorides

  • Compound Description: This study focused on the synthesis and anticonvulsant activity of a series of bis-Mannich bases (bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides) and their corresponding structural and non-classical isomers, 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides. [] The compounds were evaluated using the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. []
  • Relevance: While lacking the pyrrolidine ring, the 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides share the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] The variations in the aryl substituents and the presence of the ethyl group on the nitrogen contribute to the diversity in anticonvulsant profiles observed. []

3-(p-bromobenzoyl)-4-(p-bromophenyl)-1-isopropyl-4-piperidinol hydrochloride

  • Compound Description: The crystal structure of this compound, determined through X-ray crystallography, provides detailed insights into its molecular geometry and packing arrangements. [] Although the abstract does not elaborate on its specific biological activity, the presence of the piperidine ring and the specific substituents suggests potential pharmacological relevance. []
  • Relevance: Though lacking a pyrrolidine ring, this compound shares the 4-piperidinol moiety with 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. [] It is distinguished by the presence of two para-bromophenyl groups, one linked directly to the piperidine ring and the other through a carbonyl group. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

  • Compound Description: AC220 is a highly potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor with a favorable pharmacokinetic profile. [] It represents a significant advancement in the development of FLT3 inhibitors for treating acute myeloid leukemia (AML), addressing the limitations of previous agents in terms of potency, oral bioavailability, and tolerability. []
  • Relevance: Despite its structural dissimilarity to 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, AC220 shares a common characteristic: the presence of a dihydrochloride salt form. [] This shared feature highlights the importance of salt selection in optimizing the pharmaceutical properties of drug candidates, influencing factors like solubility, stability, and bioavailability. []

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

  • Compound Description: Ro 64-6198 is a selective opioid receptor like-1 (ORL-1) receptor agonist that produces a discriminative stimulus in rats distinct from those evoked by µ, κ, and δ opioid receptor agonists. [] Its discriminative stimulus effects are blocked by the selective ORL-1 antagonist J-113397, further supporting its specific action at ORL-1 receptors. []
  • Relevance: Although structurally distinct from 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride, Ro 64-6198, like other compounds discussed (PZ(+) and SA-4503), highlights the presence of diverse nitrogen-containing heterocycles beyond pyrrolidines and piperidines in pharmacological research. []

1-Cyclopropyl-7-[(3S,4S)-3-cyclopropylaminomethyl-4-fluoro-1-pyrrolidinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

  • Compound Description: This compound, a 7-(4-substituted-3-cyclopropylaminomethylpyrrolidinyl)quinolonecarboxylic acid derivative, exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococcus (VRE). [] It represents a promising lead in the development of new antibiotics with improved efficacy against resistant pathogens. []
  • Compound Description: This class of compounds is synthesized through a highly efficient asymmetric domino Michael/Mannich [3 + 2] cycloaddition reaction, catalyzed by a squaramide catalyst. [] This reaction enables the construction of complex dispirooxindole structures with high diastereoselectivity and enantioselectivity, providing access to diverse chemical entities for medicinal chemistry exploration. []

Properties

CAS Number

1219957-39-7

Product Name

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

IUPAC Name

1-pyrrolidin-3-ylpiperidin-4-ol;dihydrochloride

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-5-11(6-3-9)8-1-4-10-7-8;;/h8-10,12H,1-7H2;2*1H

InChI Key

FENKWACSVCGRND-UHFFFAOYSA-N

SMILES

C1CNCC1N2CCC(CC2)O.Cl.Cl

Canonical SMILES

C1CNCC1N2CCC(CC2)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.